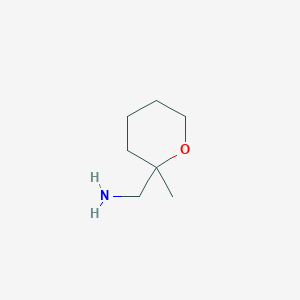

(2-Methyloxan-2-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

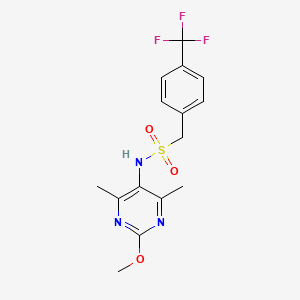

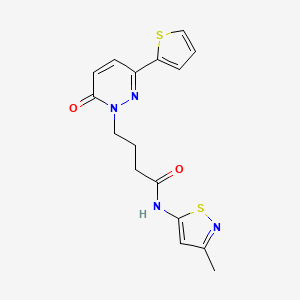

“(2-Methyloxan-2-yl)methanamine” is a chemical compound with the molecular formula C5H11NO . It is used in various scientific research and applications .

Synthesis Analysis

There is a patent that describes a process and intermediate for the preparation of oxetan-2-ylmethanamine, which is a key intermediate in the preparation of certain glucagon-like peptide-1 receptor agonists . The process starts from (S)-2-((benzyloxy)methyl)oxirane and involves a ring expansion step which expands the oxirane to an oxetane .Molecular Structure Analysis

The molecular structure of “(2-Methyloxan-2-yl)methanamine” is represented by the InChI code: 1S/C7H15NO/c1-7(6-8)4-2-3-5-9-7/h2-6,8H2,1H3 .Physical And Chemical Properties Analysis

“(2-Methyloxan-2-yl)methanamine” has a molecular weight of 129.2 .Scientific Research Applications

Eco-friendly Corrosion Inhibitor

Amino acid compounds, including derivatives of (2-Methyloxan-2-yl)methanamine, have been explored as eco-friendly corrosion inhibitors for steel in acidic solutions. These compounds show promising results as mixed-type inhibitors, adhering to the steel surface and providing protection against corrosion. Such applications are crucial for extending the lifespan of metal structures in corrosive environments, highlighting the potential of (2-Methyloxan-2-yl)methanamine derivatives in industrial maintenance and sustainability efforts (Yadav, Sarkar, & Purkait, 2015).

Anticancer Activity

Research into palladium (Pd)II and platinum (Pt)II complexes, involving (2-Methyloxan-2-yl)methanamine derivatives, has unveiled their potential in combating cancer. These complexes have been characterized for their structure and tested for anticancer activity against various human cancerous and noncancerous cell lines. The studies suggest significant cytotoxic activities towards cancer cells, indicating a promising avenue for the development of new cancer treatments (Mbugua et al., 2020).

Biomass-derived Solvent Applications

2-Methyltetrahydrofuran (2-MeTHF), related to (2-Methyloxan-2-yl)methanamine, is a solvent derived from renewable resources and is gaining attention for its application in organic chemistry due to its environmental benefits. Its properties, such as low miscibility with water and high stability, make it a suitable solvent for organometallics, organocatalysis, biotransformations, and processing lignocellulosic materials. The adoption of 2-MeTHF in industrial processes offers a path toward more sustainable chemical manufacturing (Pace et al., 2012).

Photocytotoxicity for Cancer Treatment

Iron(III) complexes involving (2-Methyloxan-2-yl)methanamine derivatives have been synthesized and shown to exhibit photocytotoxic properties under red light. These complexes can induce apoptosis in various cancer cell lines by generating reactive oxygen species when exposed to red light, offering a novel approach to cancer treatment through light-activated therapy (Basu et al., 2014).

Synthesis of Piperidines

The asymmetric synthesis of 2-(1-aminoalkyl) piperidines using derivatives of (2-Methyloxan-2-yl)methanamine demonstrates the compound's versatility in organic synthesis. These piperidines have potential applications in pharmaceuticals, showcasing the role of (2-Methyloxan-2-yl)methanamine derivatives in the development of new drugs and chemical entities (Froelich et al., 1996).

Safety and Hazards

properties

IUPAC Name |

(2-methyloxan-2-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(6-8)4-2-3-5-9-7/h2-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGAJFTOQBCOKEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCO1)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

933705-68-1 |

Source

|

| Record name | (2-methyloxan-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclopentyl)-2-{2-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2702221.png)

![2-[1-[3-(Trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2702222.png)

![5-Methyl-2-[[1-[4-(trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2702226.png)

![11-(2,5-dichlorophenyl)-2,3-dimethoxy-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B2702233.png)

![methyl 3-[(4-chlorobenzoyl)amino]-6-methyl-2-oxo-2H-pyran-5-carboxylate](/img/structure/B2702235.png)